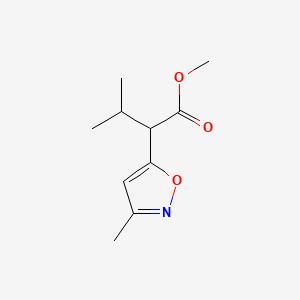

Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate

Overview

Description

Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate is an ester derivative of 3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid (CAS: 1478137-38-0), a compound characterized by a central isoxazole ring substituted with methyl groups and a branched aliphatic chain. The esterification of the carboxylic acid group (replacing -COOH with -COOCH₃) likely results in a molecular formula of C₁₀H₁₅NO₃, reduced polarity, and altered physicochemical properties, such as increased lipophilicity and lower water solubility compared to the acid.

This structure is frequently employed in medicinal chemistry due to its resemblance to pharmacophores in antibiotics, antifungals, and kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate typically involves the esterification of 3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate is an organic compound belonging to the class of isoxazole derivatives. It features a methyl group at the 3-position of the butanoate chain and a 3-methylisoxazole moiety at the 2-position. The compound's unique combination of functional groups contributes to its chemical reactivity and potential biological activities.

Potential Applications

This compound has several potential applications:

- Pharmaceuticals Due to its biological activity, it may serve as a lead compound in drug development targeting infections or inflammation.

- Agrochemicals It can be used in the synthesis of pesticides, herbicides, and fungicides.

- Flavor and Fragrance It can be used as a flavor or fragrance agent.

- Material Science It can be used as a building block for polymers and other materials.

Biological Activities of Isoxazole Derivatives

Isoxazole derivatives, including this compound, exhibit various biological activities. Research indicates that these compounds can possess anti-inflammatory effects.

Compound Interactions

Studies on the interactions of this compound with various biological targets are crucial for understanding its mechanisms of action. Interaction studies often focus on various biological targets.

Distinctive Characteristics

This compound's unique combination of a branched butanoate structure with a methyl-substituted isoxazole distinguishes it from other derivatives. This structural configuration may contribute to its distinct biological properties and reactivity patterns compared to similar compounds.

Table of Related Compounds

| Compound Name | Structure | Notable Characteristics |

|---|---|---|

| Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate | Structure | Exhibits skin irritation properties. |

| 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid | - | Used in biochemical studies for enzyme interactions. |

| Isoxazole derivative (general class) | - | Known for diverse biological activities. |

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate with structurally related compounds from the provided evidence:

Key Observations:

- Structural Complexity : The target ester is simpler than the pyrrolidine carboxamides (Examples 157–159), which feature multiple chiral centers, thiazole rings, and amide bonds . These structural additions enhance hydrogen-bonding capacity and target specificity, making them more suitable for pharmaceutical applications.

- Heterocyclic Diversity: Compounds like Example 158 and those in –5 incorporate thiazole rings, which are sulfur-containing heterocycles known for enhancing metabolic stability and binding affinity compared to isoxazoles .

- Functional Group Impact : The ester group in the target compound increases volatility (predicted boiling point ~310°C for the parent acid) but reduces polarity compared to carboxylic acids or amides . In contrast, amide-containing analogs (e.g., Example 158) exhibit higher solubility in polar solvents and improved hydrolytic stability.

Physicochemical Properties

- Solubility : The parent acid’s pKa of 3.68 suggests moderate water solubility at physiological pH, while the ester’s lack of ionizable groups limits aqueous solubility, favoring organic solvents . Thiazole-containing analogs (–5) may exhibit intermediate solubility due to polarizable sulfur atoms.

- Stability : Isoxazole rings are generally stable under acidic conditions but may degrade under strong bases or oxidizing agents. Thiazole derivatives (e.g., Example 158) are more resistant to hydrolysis due to aromatic stabilization .

Biological Activity

Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate is an organic compound that belongs to the class of isoxazole derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a branched butanoate structure with a methyl-substituted isoxazole moiety. Its molecular formula is , and it has a molecular weight of approximately 183.20 g/mol. The unique combination of functional groups in this compound contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that isoxazole derivatives, including this compound, exhibit various biological activities:

- Antimicrobial Properties : Studies have demonstrated that isoxazole derivatives can inhibit bacterial growth. This compound has shown potential against certain bacterial strains.

- Anti-inflammatory Effects : This compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Antimicrobial Activity

A recent study evaluated the antimicrobial effects of several isoxazole derivatives, including this compound. The results indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These findings suggest that while the compound exhibits antimicrobial properties, its effectiveness varies across different bacterial strains .

Anti-inflammatory Effects

In addition to its antimicrobial potential, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating a potential mechanism for reducing inflammation .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of various isoxazole derivatives highlighted that this compound was particularly effective against Staphylococcus aureus, a common cause of skin infections. The study noted that structural modifications could enhance antibacterial activity.

- Case Study on Anti-inflammatory Mechanism : Another research article explored the anti-inflammatory mechanisms of this compound in animal models. The compound significantly reduced inflammation markers in induced arthritis models, suggesting its therapeutic potential for inflammatory diseases .

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors involved in inflammatory pathways and microbial growth inhibition. Further research is needed to elucidate the precise molecular targets and pathways affected by this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate, and how can reaction conditions be optimized for yield improvement?

Answer: The synthesis of this compound typically involves multi-step reactions, including cyclization to form the isoxazole ring and esterification. A general approach involves:

- Cyclocondensation : Reacting β-keto esters with hydroxylamine derivatives under reflux conditions to form the isoxazole core. For example, describes a similar procedure where methyl-3-amino-4-hydroxybenzoate is refluxed with aryl acids in excess to form benzoxazole derivatives .

- Esterification : Coupling the isoxazole intermediate with a methyl ester group using catalysts like sulfuric acid or DCC (dicyclohexylcarbodiimide).

Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane in ) improve reaction homogeneity .

- Temperature control : Maintaining reflux temperatures (80–120°C) ensures complete cyclization .

- Catalyst use : Triethylamine (as in ) can enhance reaction rates by neutralizing acidic byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the methyl ester group (δ ~3.7 ppm for <sup>1</sup>H; δ ~170 ppm for <sup>13</sup>C) and isoxazole protons (δ ~6.2–6.5 ppm for <sup>1</sup>H) .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and isoxazole ring (C=N stretch at ~1610 cm⁻¹) .

- Mass Spectrometry (MS) : The molecular ion peak should match the molecular weight (C11H15NO3, calculated 209.23 g/mol). High-resolution MS (HRMS) can resolve isotopic patterns .

Purity assessment : Use HPLC (e.g., C18 column, acetonitrile/water mobile phase) to detect impurities >1% .

Advanced Research Questions

Q. What factors influence the regioselectivity of isoxazole ring formation during the synthesis of this compound, and how can competing pathways be controlled?

Answer: Regioselectivity in isoxazole synthesis is governed by:

- Substrate electronic effects : Electron-withdrawing groups (e.g., esters) direct cyclization to the 5-position of the isoxazole (as seen in ) .

- Reaction medium : Polar solvents stabilize transition states favoring the desired regiochemistry .

- Catalytic additives : Using Lewis acids (e.g., ZnCl2) can suppress side reactions like oxazole formation .

Mitigation strategies :

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., isoxazole over oxazole) .

- In situ monitoring : Use TLC or <sup>19</sup>F NMR (if fluorinated intermediates are used) to track reaction progress .

Q. How should researchers address stability issues (e.g., hydrolysis, photodegradation) during storage and handling of this compound?

Answer:

- Hydrolysis prevention : Store under anhydrous conditions (argon atmosphere) at 0–6°C, as recommended for similar boronic acid derivatives in .

- Photostability : Use amber glassware and avoid UV light exposure. highlights P402/P403 storage guidelines for light-sensitive compounds .

- Degradation analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation products .

Q. What strategies can resolve contradictions in biological activity data observed for this compound across different assay systems?

Answer:

- Orthogonal assays : Validate activity using both cell-based (e.g., cytotoxicity assays) and enzyme-targeted (e.g., fluorescence polarization) methods .

- Purity verification : Contradictions may arise from impurities (e.g., residual solvents). Re-purify the compound via column chromatography (silica gel, ethyl acetate/hexane) and re-test .

- Metabolite interference : Use LC-MS to identify metabolites that may modulate activity in cell-based assays .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives of this compound for enhanced bioactivity?

Answer:

- DFT calculations : Optimize the compound’s geometry to predict reactive sites (e.g., electrophilic carbons on the isoxazole ring) .

- Docking studies : Screen derivatives against target proteins (e.g., COX-2) using software like AutoDock Vina. highlights similar approaches for benzodiazepine derivatives .

- QSAR models : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) on activity using Hammett constants .

Properties

IUPAC Name |

methyl 3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-6(2)9(10(12)13-4)8-5-7(3)11-14-8/h5-6,9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUJZQUOLLHDDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(C(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.